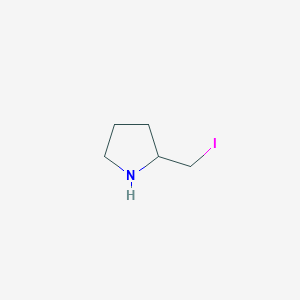

2-(Iodomethyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(iodomethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10IN/c6-4-5-2-1-3-7-5/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTELWMVGYJJQNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693545 | |

| Record name | 2-(Iodomethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5831-73-2 | |

| Record name | 2-(Iodomethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-2-(Iodomethyl)pyrrolidine Hydroiodide: A Technical Guide for Advanced Synthesis

This guide provides an in-depth technical overview of (S)-2-(iodomethyl)pyrrolidine hydroiodide, a crucial chiral building block for drug discovery and development. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple data recitation to offer field-proven insights into the synthesis, handling, reactivity, and application of this versatile synthon. We will explore the causality behind procedural choices, ensuring that the methodologies presented are robust and self-validating.

Strategic Importance in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in modern pharmacology, forming the core of numerous approved drugs and clinical candidates.[1][2] Its non-planar, sp³-rich structure allows for precise three-dimensional exploration of pharmacophore space, which is critical for achieving high-affinity and selective interactions with chiral biological targets like enzymes and receptors.[3]

(S)-2-(iodomethyl)pyrrolidine hydroiodide serves as a potent electrophilic handle for introducing the chiral (S)-pyrrolidinemethyl moiety into a target molecule. The stereocenter at the C2 position is derived from the natural chiral pool, typically L-proline, making it an economical and reliable starting point for asymmetric synthesis.[1] The presence of the iodomethyl group provides a highly reactive site for nucleophilic substitution, while the hydroiodide salt form ensures greater stability, improved handling characteristics as a crystalline solid, and enhanced solubility in certain polar solvents compared to the free base.

Physicochemical & Spectroscopic Profile

Precise characterization of a synthetic building block is fundamental to its effective use. While extensive experimental data for the hydroiodide salt is not widely published, its properties can be reliably predicted based on its structure and data from its precursors and analogs.

Core Properties

The following table summarizes the key properties of the common precursor, (S)-Prolinol, and the expected properties of the target compound, (S)-2-(iodomethyl)pyrrolidine hydroiodide.

| Property | (S)-(+)-Prolinol (Precursor) | (S)-2-(Iodomethyl)pyrrolidine Hydroiodide (Target) |

| Molecular Formula | C₅H₁₁NO | C₅H₁₁IN · HI (or C₅H₁₂I₂N) |

| Molecular Weight | 101.15 g/mol | 339.98 g/mol |

| Appearance | Colorless to pale yellow liquid | Off-white to pale yellow crystalline solid (Expected) |

| CAS Number | 23356-96-9 | N/A (often generated in situ or used directly) |

| Boiling Point | 74-76 °C @ 2 mmHg | Decomposes upon heating (Expected) |

| Melting Point | N/A | >150 °C (Decomposition likely; typical for amine salts) |

| Optical Rotation [α]D | +30° to +34° (neat) | Specific rotation not published; expected to be non-zero |

| Solubility | Miscible with water, ethanol, CH₂Cl₂ | Soluble in water, DMSO, MeOH; sparingly soluble in CH₂Cl₂, THF |

Spectroscopic Signature

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized material. The following are the expected spectral characteristics.

-

¹H NMR Spectroscopy:

-

I-CH₂ Protons: The two protons of the iodomethyl group are diastereotopic and will appear as two distinct signals (doublet of doublets, or complex multiplet) in the range of δ 3.2-3.6 ppm . Their coupling to the C2 proton of the pyrrolidine ring is key.

-

Pyrrolidine Ring Protons (C2-H): A multiplet around δ 3.5-3.8 ppm , coupled to both the CH₂I protons and the C3 protons.

-

Pyrrolidine Ring Protons (C3, C4, C5): A series of complex multiplets between δ 1.8-2.4 ppm and δ 3.0-3.4 ppm .

-

N-H Protons: Two broad signals expected in the range of δ 8.5-10.0 ppm (in DMSO-d₆) for the secondary ammonium protons (NH₂⁺).

-

-

¹³C NMR Spectroscopy:

-

I-CH₂ Carbon: A distinct upfield signal around δ 5-10 ppm . The large, heavy iodine atom has a significant shielding effect.

-

Pyrrolidine C2: Signal in the range of δ 60-65 ppm .

-

Pyrrolidine C5: Signal in the range of δ 45-50 ppm .

-

Pyrrolidine C3, C4: Signals between δ 20-30 ppm .

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A broad and strong absorption band from 2400-3000 cm⁻¹ , characteristic of a secondary ammonium salt.

-

C-H Stretch: Aliphatic stretches just below 3000 cm⁻¹ .

-

N-H Bend: A band around 1580-1610 cm⁻¹ .

-

C-I Stretch: A weak absorption in the far IR region, typically 500-600 cm⁻¹ .

-

Synthesis Protocol: A Self-Validating Workflow

The synthesis of (S)-2-(iodomethyl)pyrrolidine hydroiodide is best accomplished via a protected intermediate to avoid side reactions. The following protocol utilizes a tert-butyloxycarbonyl (Boc) protecting group, which is stable to the iodination conditions and readily cleaved.

Synthesis Workflow Diagram

Caption: Synthetic pathway from (S)-Prolinol to the target hydroiodide salt.

Step-by-Step Experimental Procedure

Expertise Note: This procedure involves two key transformations. First, the activation of a primary alcohol as a mesylate, which is a superior leaving group to the original hydroxyl. Second, an Sₙ2 displacement with iodide (Finkelstein reaction). This sequence is chosen for its high efficiency, stereochemical retention (as the chiral center is not directly involved), and the generation of clean, easily purified intermediates.

Step 1: N-Boc Protection of (S)-Prolinol

-

To a stirred solution of (S)-(+)-Prolinol (1.0 eq.) in dichloromethane (CH₂Cl₂, ~0.5 M) at 0 °C, add triethylamine (TEA, 1.2 eq.).

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in CH₂Cl₂.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

In-Process Check: Monitor by TLC (e.g., 1:1 Hexane:EtOAc) until the starting material is consumed.

-

Quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate ((S)-N-Boc-prolinol) as a viscous oil, which is typically used without further purification.

Step 2: Mesylation of (S)-N-Boc-prolinol

-

Dissolve the crude (S)-N-Boc-prolinol (1.0 eq.) in CH₂Cl₂ (~0.5 M) and cool to 0 °C.

-

Add triethylamine (TEA, 1.5 eq.).

-

Slowly add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise, maintaining the temperature below 5 °C.

-

Stir at 0 °C for 2-3 hours.

-

In-Process Check: Monitor by TLC. The product, (S)-tert-butyl 2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate, will have a higher Rf than the starting alcohol.

-

Dilute with CH₂Cl₂, wash sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to afford the mesylate, typically as a pale yellow oil.

Step 3: Iodide Displacement (Finkelstein Reaction)

-

Dissolve the crude mesylate (1.0 eq.) in acetone (~0.4 M).

-

Add sodium iodide (NaI, 3.0 eq.).

-

Heat the mixture to reflux and stir for 12-24 hours. The formation of a white precipitate (sodium mesylate) is a visual indicator of reaction progress.

-

In-Process Check: Monitor by TLC or LC-MS until the mesylate is consumed.

-

Cool the reaction to room temperature and filter off the precipitate. Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and brine. Dry over Na₂SO₄ and concentrate to yield crude (S)-tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate. Purify by column chromatography if necessary.

Step 4: Boc Deprotection and Salt Formation

-

Dissolve the purified Boc-protected iodide (1.0 eq.) in a minimal amount of 1,4-dioxane or ethyl acetate.

-

Cool to 0 °C and add a solution of 4 M HCl in 1,4-dioxane or a solution of hydroiodic acid (HI) (1.1 eq.).

-

Stir at room temperature for 2-4 hours. A precipitate should form.

-

Trustworthiness Check: The formation of a solid is a strong indicator of successful salt formation and deprotection.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-2-(iodomethyl)pyrrolidine hydroiodide (or hydrochloride) as a crystalline solid.

Reactivity and Mechanistic Considerations

The primary utility of (S)-2-(iodomethyl)pyrrolidine stems from the reactivity of the carbon-iodine bond. Iodine is an excellent leaving group due to its large atomic radius and the polarizability of the C-I bond. This makes the iodomethyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles in a classic Sₙ2 reaction.

General Reactivity Diagram

Caption: Sₙ2 displacement mechanism using the iodomethylpyrrolidine synthon.

This reaction is highly reliable for forming C-N, C-O, C-S, and C-C bonds. The stereochemical integrity of the C2 position is preserved throughout the reaction, effectively transferring the chirality from the building block to the final product.

Application in Drug Development: Synthesis of an H₃ Receptor Antagonist Scaffold

Histamine H₃ receptor antagonists are being investigated for treating a range of central nervous system disorders.[4] Many of these compounds feature a basic amine connected via an alkyl chain to a core scaffold, a motif that can be readily constructed using (S)-2-(iodomethyl)pyrrolidine.

Representative Protocol

This protocol describes the alkylation of a generic phenol to create an ether linkage, a common structural motif in H₃ antagonists.

-

To a solution of 4-cyanophenol (1.0 eq.) in N,N-dimethylformamide (DMF, ~0.5 M), add potassium carbonate (K₂CO₃, 2.0 eq.).

-

Stir the suspension at room temperature for 30 minutes.

-

Add a solution of (S)-2-(iodomethyl)pyrrolidine hydroiodide (1.2 eq.) and an additional equivalent of K₂CO₃ (to neutralize the HI salt).

-

Heat the reaction to 60-70 °C and stir for 8-12 hours.

-

Causality Note: The use of a polar aprotic solvent (DMF) and moderate heat favors the Sₙ2 pathway and accelerates the reaction rate. K₂CO₃ acts as a base to deprotonate the phenol, generating the active nucleophile (phenoxide).

-

Cool the reaction, dilute with water, and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH containing 1% NH₄OH) to yield the desired ether-linked product.

Safety, Handling, and Storage

Authoritative Grounding: Alkyl iodides are potent alkylating agents and must be treated as potentially toxic and mutagenic. Amine hydrohalide salts are often corrosive and respiratory irritants.[5] All operations must be conducted with appropriate engineering controls and personal protective equipment.

-

Personal Protective Equipment (PPE):

-

Wear a flame-resistant lab coat, chemical splash goggles, and a face shield.

-

Gloves: Use nitrile or neoprene gloves; double-gloving is recommended.[6]

-

-

Handling:

-

Always handle the solid and any solutions within a certified chemical fume hood.

-

Avoid creating dust when weighing or transferring the solid.

-

Keep away from strong bases (which will generate the volatile free base) and strong oxidizing agents.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Protect from light, as alkyl iodides can slowly decompose to release iodine.

-

Store away from incompatible materials.

-

-

Disposal:

-

Dispose of all waste (unreacted material, contaminated items) in accordance with local, state, and federal regulations for hazardous chemical waste.

-

References

-

Abilova, G., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(21), 7480. [Link][1]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6439. [Link][2][3]

-

Pernak, J., et al. (2018). Chiral pyrrolidinium salts derived from menthol as precursor - Synthesis and properties. Journal of Molecular Liquids, 272, 10-18. [Link][7]

-

Wang, Y. & Peng, Y. (2007). (S)-2-(Iodomethyl)-1-tosylpyrrolidine. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4569. [Link][8]

-

Schwindeman, J. A., et al. (2002). Safe handling of organolithium compounds in the laboratory. Chemical Health & Safety, 9(3), 6-11. [Link][6]

-

Kano, T., Ueda, M., & Maruoka, K. (2008). Direct Asymmetric Iodination of Aldehydes Using an Axially Chiral Bifunctional Amino Alcohol Catalyst. Journal of the American Chemical Society, 130(12), 3728–3729. [Link][9]

-

Organic Syntheses Procedure, Coll. Vol. 101, p. 382 (2024); Vol. 98, p. 338 (2021). α-Arylation of N-Boc Pyrrolidine. [Link][10]

-

Gbahou, F., et al. (2010). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 15(10), 7219-7231. [Link][4]

-

Pernak, J., et al. (2018). Chiral pyrrolidinium salts derived from menthol... Biblioteka Nauki. [Link][11]

-

Kano, T., Ueda, M., & Maruoka, K. (2008). Direct Asymmetric Iodination of Aldehydes Using an Axially Chiral Bifunctional Amino Alcohol Catalyst. Organic Chemistry Portal. [Link][12][13]

-

Florida State University, Department of Chemistry & Biochemistry. (n.d.). Lab Procedure: Halogens and Halides. [Link][5]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lab Procedure [chem.fsu.edu]

- 6. ehs.princeton.edu [ehs.princeton.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. bibliotekanauki.pl [bibliotekanauki.pl]

- 12. researchgate.net [researchgate.net]

- 13. Direct Asymmetric Iodination of Aldehydes Using an Axially Chiral Bifunctional Amino Alcohol Catalyst [organic-chemistry.org]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 2-(Iodomethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Substituted Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its prevalence is due to a combination of factors: the pyrrolidine ring is a saturated heterocycle that allows for three-dimensional diversity, crucial for optimizing interactions with biological targets, and the nitrogen atom provides a handle for further functionalization and can play a key role in the compound's pharmacokinetic profile.[3]

Within this important class of molecules, 2-substituted pyrrolidines are of particular interest. The stereocenter at the C2 position significantly influences the biological activity of the molecule, making stereoselective synthesis a critical aspect of drug development.[3] This guide focuses on 2-(Iodomethyl)pyrrolidine, a versatile chiral building block. The presence of the iodomethyl group provides a reactive site for nucleophilic substitution, allowing for the facile introduction of a wide range of functionalities. Understanding the synthesis, stereochemistry, and reactivity of this compound is therefore of great value to researchers in organic synthesis and drug discovery.

Chemical Structure and Stereochemistry

This compound is a five-membered saturated nitrogen-containing heterocycle with an iodomethyl substituent at the 2-position. The key structural feature is the chiral center at the C2 carbon of the pyrrolidine ring. This gives rise to two enantiomers: (R)-2-(Iodomethyl)pyrrolidine and (S)-2-(Iodomethyl)pyrrolidine.

Figure 1: Enantiomers of this compound.

The absolute configuration of the stereocenter is crucial, as it dictates the spatial arrangement of the iodomethyl group relative to the pyrrolidine ring. This, in turn, influences how the molecule interacts with other chiral molecules, such as enzymes and receptors in a biological system. The biological activity of many pyrrolidine-based drugs is often attributed to a single enantiomer.

Synthesis of Enantiopure this compound

The most common and reliable method for synthesizing enantiopure this compound starts from the readily available and relatively inexpensive chiral pool amino acid, L-proline (for the (S)-enantiomer) or D-proline (for the (R)-enantiomer). The synthesis involves a multi-step sequence, with the key steps being the reduction of the carboxylic acid, protection of the pyrrolidine nitrogen, and conversion of the resulting primary alcohol to an iodide.

Overall Synthetic Workflow

Sources

An In-Depth Technical Guide to 2-(Iodomethyl)pyrrolidine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Significance of the Pyrrolidine Scaffold and the Role of 2-(Iodomethyl)pyrrolidine

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry. Its prevalence in a vast array of natural products, pharmaceuticals, and bioactive molecules underscores its importance as a privileged scaffold in drug design.[1] The non-planar, three-dimensional structure of the pyrrolidine ring allows for a greater exploration of chemical space compared to its flat aromatic counterparts, offering unique opportunities for creating molecules with high specificity and affinity for biological targets.[2]

This guide focuses on a particularly valuable, yet often under-documented, derivative: this compound. This molecule serves as a highly reactive and versatile building block, enabling the introduction of the pyrrolidin-2-ylmethyl moiety into a target structure. The presence of the iodo group, an excellent leaving group, facilitates a range of nucleophilic substitution reactions, making it a crucial synthon for the construction of complex molecular architectures. Due to the inherent reactivity of the secondary amine, this compound is most commonly handled and utilized in its N-protected form, typically as the N-Boc (tert-butoxycarbonyl) derivative, which enhances its stability and allows for controlled, site-selective reactions.

This technical guide will provide a comprehensive overview of the synthesis, physicochemical properties, reactivity, and applications of this compound, with a focus on its N-Boc protected form, (S)-tert-butyl this compound-1-carboxylate. We will delve into the causality behind experimental choices, provide detailed protocols, and illustrate key concepts with diagrams to empower researchers in their drug discovery endeavors.

Physicochemical Properties: A Foundation for Synthetic Strategy

Understanding the physical and chemical properties of a synthetic building block is paramount for designing robust and reproducible synthetic routes. While extensive experimental data for the free base of this compound is scarce due to its likely instability, the properties of its more stable N-Boc protected form and related analogs provide valuable insights.

| Property | Value (Predicted/Inferred) | Source/Reference |

| Molecular Formula | C10H18INO2 | [3] |

| Molecular Weight | 311.16 g/mol | [3] |

| Appearance | Colorless to light yellow oily liquid | [3] |

| Boiling Point | ~319.0 °C (Predicted) | [3] |

| Density | ~1.504 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) | Inferred from typical organic synthesis workups |

| Storage | 2-8°C, protect from light | [3] |

Note: The data presented for the N-Boc protected this compound is largely predicted or inferred from structurally similar compounds, such as the 3-iodomethyl isomer.[3] The hydrochloride salt of the unprotected amine is commercially available, indicating that it is more stable than the free base.

Synthesis of this compound: A Step-by-Step Guide

The most logical and widely employed strategy for the synthesis of this compound, particularly its enantiomerically pure forms, commences with the readily available and chiral amino acid, proline. The synthesis typically proceeds through the reduction of proline to the corresponding alcohol, (S)- or (R)-prolinol, followed by protection of the nitrogen atom and subsequent conversion of the hydroxyl group to an iodide.

Workflow for the Synthesis of (S)-tert-butyl this compound-1-carboxylate

Caption: Synthetic workflow for (S)-N-Boc-2-(iodomethyl)pyrrolidine.

Experimental Protocol: Synthesis of (S)-tert-butyl this compound-1-carboxylate

This protocol is a representative procedure based on standard organic chemistry transformations for the conversion of an alcohol to an iodide.

Step 1: N-Boc Protection of (S)-Prolinol

-

To a solution of (S)-Prolinol (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.

-

Slowly add triethylamine (TEA, 1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford (S)-N-Boc-Prolinol, which can often be used in the next step without further purification.

Step 2: Iodination of (S)-N-Boc-Prolinol

-

To a solution of triphenylphosphine (PPh₃, 1.5 eq) and imidazole (1.5 eq) in DCM at 0 °C, add iodine (I₂, 1.5 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes until a homogeneous solution is formed.

-

Add a solution of (S)-N-Boc-Prolinol (1.0 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield (S)-tert-butyl this compound-1-carboxylate as a colorless to pale yellow oil.

Chemical Properties and Reactivity

The synthetic utility of this compound lies in the reactivity of the carbon-iodine bond. The iodide is an excellent leaving group, making the methylene carbon highly susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions

N-protected this compound readily undergoes SN2 reactions with a wide range of nucleophiles. This allows for the facile introduction of the pyrrolidin-2-ylmethyl moiety into various molecular scaffolds.

Caption: General scheme for nucleophilic substitution reactions.

Common nucleophiles that can be employed include:

-

Amines: Primary and secondary amines react to form the corresponding 2-(aminomethyl)pyrrolidine derivatives.

-

Thiols: Thiolates readily displace the iodide to form thioethers.

-

Azides: Sodium azide can be used to introduce an azidomethyl group, which can be subsequently reduced to an amine or used in click chemistry.

-

Cyanides: Cyanide ions provide a route to 2-(cyanomethyl)pyrrolidine, a precursor to carboxylic acids and amides.

-

Carbanions: Enolates and other carbanionic species can be used for carbon-carbon bond formation.

Stability and Handling

The N-Boc protected form of this compound is significantly more stable than the unprotected free base. However, as an alkyl iodide, it is still susceptible to decomposition, particularly when exposed to light and elevated temperatures. Therefore, it is recommended to store the compound at 2-8°C and protected from light.[3] The unprotected form, as a secondary amine, is basic and can be corrosive.

Applications in Drug Discovery: A Versatile Building Block

The pyrrolidine-2-ylmethyl scaffold is a common motif in a number of biologically active compounds. The ability to readily introduce this group using this compound makes it a valuable tool for medicinal chemists.

Case Study: Synthesis of Vildagliptin Analogs

Vildagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. While the direct synthesis of Vildagliptin does not necessarily proceed through an iodomethyl intermediate, this compound can be envisioned as a key starting material for the synthesis of novel analogs for structure-activity relationship (SAR) studies.

Caption: Proposed synthesis of a Vildagliptin analog.

This proposed synthetic route highlights how (S)-N-Boc-2-(iodomethyl)pyrrolidine can be used to couple the pyrrolidine moiety to a complex amine, a key step in the construction of many bioactive molecules.

Spectroscopic Characterization: A Guide to Structural Verification

Accurate structural characterization is essential for confirming the identity and purity of a synthesized compound. The following are the expected spectroscopic data for (S)-tert-butyl this compound-1-carboxylate.

¹H NMR (Proton Nuclear Magnetic Resonance)

-

~4.0-3.8 ppm (m, 1H): The proton at the C2 position of the pyrrolidine ring.

-

~3.5-3.2 ppm (m, 4H): The protons of the CH₂I group and the CH₂ group at the C5 position of the pyrrolidine ring.

-

~2.1-1.8 ppm (m, 4H): The protons of the CH₂ groups at the C3 and C4 positions of the pyrrolidine ring.

-

1.46 ppm (s, 9H): The nine equivalent protons of the tert-butyl group of the Boc protecting group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

~154 ppm: The carbonyl carbon of the Boc group.

-

~80 ppm: The quaternary carbon of the Boc group.

-

~60 ppm: The carbon at the C2 position of the pyrrolidine ring.

-

~46 ppm: The carbon at the C5 position of the pyrrolidine ring.

-

~30-20 ppm: The carbons at the C3 and C4 positions of the pyrrolidine ring.

-

28.4 ppm: The three equivalent methyl carbons of the Boc group.

-

~10 ppm: The carbon of the CH₂I group.

IR (Infrared) Spectroscopy

-

~2970-2870 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~1690 cm⁻¹: C=O stretching vibration of the carbamate in the Boc group.

-

~1400-1365 cm⁻¹: C-H bending vibrations of the tert-butyl group.

-

~1160 cm⁻¹: C-N stretching vibration.

-

~500-600 cm⁻¹: C-I stretching vibration.

MS (Mass Spectrometry)

-

[M+H]⁺: Expected at m/z 312.0.

-

[M-Boc+H]⁺: Expected at m/z 212.0.

-

[M-I]⁺: Expected at m/z 184.1.

Conclusion: A Powerful Tool for Chemical Innovation

This compound, particularly in its N-protected form, stands out as a valuable and highly reactive building block for the synthesis of complex nitrogen-containing molecules. Its straightforward preparation from proline, coupled with the predictable reactivity of the iodomethyl group, provides medicinal chemists with a reliable tool for introducing the important pyrrolidin-2-ylmethyl scaffold. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is crucial for its effective utilization in the design and development of novel therapeutics. This guide has aimed to provide a comprehensive and practical overview to assist researchers in harnessing the full potential of this versatile synthon.

References

-

MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

Frontiers in Chemistry. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

-

MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

ChemBK. (2024). tert-butyl 3-(iodomethyl)-1-pyrrolidinecarboxylate. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(Iodomethyl)pyrrolidine: A Key Intermediate in Pharmaceutical Synthesis

This guide provides a comprehensive technical overview of 2-(Iodomethyl)pyrrolidine, a pivotal heterocyclic building block in modern drug discovery and development. Aimed at researchers, medicinal chemists, and process development scientists, this document delineates the molecule's fundamental properties, synthesis, chemical reactivity, and applications, grounded in established scientific principles and supported by authoritative references.

Core Molecular Attributes of this compound

This compound is a saturated heterocyclic compound featuring a pyrrolidine ring substituted at the 2-position with an iodomethyl group. This structural motif makes it a valuable intermediate for introducing the pyrrolidine moiety into larger molecules, a common strategy in the design of novel therapeutics due to the favorable physicochemical properties conferred by the pyrrolidine scaffold. The core attributes of this compound and its commonly used hydrochloride salt are summarized below.

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₅H₁₀IN | C₅H₁₁ClIN |

| Molecular Weight | 211.04 g/mol | 247.51 g/mol |

| CAS Number | 5831-73-2 | 1353959-10-0 |

| Appearance | Typically an oil or low-melting solid | Solid |

| Storage Conditions | Sealed in dry, 2-8°C | Store in a cool, dry, well-ventilated area |

| SMILES Code | ICC1NCCC1 | ICC1NCCC1.[H]Cl |

Synthesis and Manufacturing Principles

The synthesis of this compound typically proceeds from readily available chiral or achiral precursors, with (S)-proline being a common starting material for enantiomerically pure products. The synthetic strategy generally involves two key transformations: the reduction of the carboxylic acid moiety of proline to a primary alcohol, followed by the conversion of the alcohol to the corresponding iodide.

Synthesis of the Precursor: 2-(Hydroxymethyl)pyrrolidine (Prolinol)

The foundational step in the synthesis of this compound is the preparation of its immediate precursor, 2-(Hydroxymethyl)pyrrolidine, often referred to as prolinol. This is most commonly achieved through the reduction of proline. Lithium aluminium hydride (LiAlH₄) is a frequently employed reducing agent for this transformation, effectively converting the carboxylic acid to a primary alcohol while preserving the stereochemistry of the starting material.

Experimental Protocol: Synthesis of (S)-2-(Hydroxymethyl)pyrrolidine from (S)-Proline

Materials:

-

(S)-Proline

-

Lithium aluminium hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

A solution of (S)-proline in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.

-

The reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide at 0°C.

-

The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield crude (S)-2-(Hydroxymethyl)pyrrolidine, which can be purified by distillation or chromatography.

Iodination of 2-(Hydroxymethyl)pyrrolidine

The conversion of the primary alcohol in 2-(Hydroxymethyl)pyrrolidine to the iodide is a crucial step. A well-established method for this transformation is the Appel reaction, which utilizes triphenylphosphine (PPh₃) and iodine (I₂). This reaction proceeds via a phosphonium iodide intermediate, which is then displaced by the iodide ion in an Sₙ2 reaction.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-(Hydroxymethyl)pyrrolidine

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Imidazole

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

Procedure:

-

To a solution of 2-(Hydroxymethyl)pyrrolidine, triphenylphosphine, and imidazole in anhydrous dichloromethane at 0°C, a solution of iodine in dichloromethane is added portion-wise. The imidazole acts as a base to neutralize the HI formed during the reaction.

-

The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Caption: Synthetic pathway to this compound.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the presence of the iodomethyl group, which is a good leaving group in nucleophilic substitution reactions. This makes the compound an excellent electrophile for the alkylation of a wide range of nucleophiles, including amines, thiols, and carbanions.

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[1] Its non-planar, three-dimensional structure allows for better exploration of the binding pockets of biological targets compared to flat aromatic rings.[2] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or be protonated to form a salt, which can improve the solubility and pharmacokinetic properties of a drug molecule.

This compound serves as a key building block for introducing this valuable scaffold. For instance, it can be used in the synthesis of more complex pyrrolidine derivatives that are precursors to active pharmaceutical ingredients (APIs).[1] The alkylation of various nucleophiles with this compound is a common strategy in the construction of novel drug candidates.

Caption: Reactivity and applications of this compound.

Safety and Handling

As with all haloalkylamines, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The compound is expected to be an irritant to the skin, eyes, and respiratory tract.[3] In case of contact, the affected area should be flushed with copious amounts of water. For detailed safety information, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable intermediate in the field of pharmaceutical sciences. Its straightforward synthesis from proline and its reactivity as an electrophile make it an important tool for the introduction of the pyrrolidine scaffold into drug candidates. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory and in industrial settings.

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]

-

Regioselective Conversion of Primary Alcohols into Iodides in Unprotected Methyl Furanosides and Pyranosides. Organic Chemistry Portal. Available at: [Link]

Sources

The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Diverse Biological Activities

Introduction: The Enduring Significance of the Pyrrolidine Ring in Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry and drug discovery.[1] This seemingly simple scaffold is a "privileged structure," frequently appearing in a vast array of natural products, particularly alkaloids, and serving as a foundational element in numerous synthetic pharmaceuticals.[2] Its prevalence is not a matter of chance but a testament to its remarkable physicochemical and stereochemical properties. The non-planar, puckered conformation of the pyrrolidine ring provides a three-dimensional framework that allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[3][4] This inherent three-dimensionality, a feature often lacking in flat aromatic systems, enables a more thorough exploration of the pharmacophore space, a critical aspect in the design of potent and selective therapeutic agents.[3][4]

This technical guide offers an in-depth exploration of the multifaceted biological activities of pyrrolidine derivatives. Moving beyond a mere cataloging of effects, this document, intended for researchers, scientists, and drug development professionals, delves into the underlying mechanisms of action, provides quantitative data on their potency, and details the experimental protocols necessary to evaluate their efficacy. By synthesizing technical accuracy with field-proven insights, this guide aims to be a valuable resource for the rational design and development of novel pyrrolidine-based therapeutics.

Anticancer Activity: Targeting the Pillars of Malignancy

Pyrrolidine derivatives have emerged as a rich source of anticancer agents, exhibiting a variety of mechanisms to combat the uncontrolled proliferation, survival, and metastasis of cancer cells.[2] Their modes of action are diverse, ranging from the inhibition of critical signaling pathways to the direct induction of apoptosis.

Mechanism of Action: A Multi-pronged Assault on Cancer Cells

The anticancer effects of pyrrolidine derivatives are often attributed to their ability to interfere with key cellular processes that are dysregulated in cancer.

-

Inhibition of Signaling Pathways: Many pyrrolidine-containing compounds act as potent inhibitors of signaling cascades crucial for cancer cell growth and survival. A prominent example is the PI3K/Akt/mTOR pathway , which is frequently hyperactivated in various cancers. Certain pyrrolidine derivatives have been shown to be potent and selective inhibitors of PI3Kα, a key isoform of the PI3K enzyme. By blocking the phosphorylation of PIP2 to PIP3, these compounds effectively halt the downstream activation of Akt and mTOR, leading to cell cycle arrest and apoptosis.

-

Enzyme Inhibition: Pyrrolidine derivatives can also target specific enzymes that are overexpressed or hyperactive in cancer cells. For instance, some have been identified as inhibitors of Histone Deacetylases (HDACs) . HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis.

-

Induction of Apoptosis: A significant number of pyrrolidine derivatives exert their anticancer effects by directly triggering programmed cell death, or apoptosis. This can be achieved through various mechanisms, including the activation of caspases, a family of proteases that execute the apoptotic program, and the disruption of mitochondrial function.

Below is a diagram illustrating the inhibition of the PI3K/Akt signaling pathway by a hypothetical pyrrolidine derivative.

Caption: Inhibition of the PI3K/Akt signaling pathway by a pyrrolidine derivative.

Quantitative Data: Gauging Anticancer Potency

The efficacy of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process or response by 50%. The following table summarizes the in vitro cytotoxic activity of selected pyrrolidine derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Spirooxindole Pyrrolidine | SW480 (Colon) | 0.99 ± 0.09 | [2] |

| Spirooxindole Pyrrolidine | A549 (Lung) | 3.7 ± 0.1 | [2] |

| Pyrrolidine-2,5-dione | HeLa (Cervical) | 3.82 ± 0.11 | [2] |

| Polyhydroxylated Pyrrolidine | MCF-7 (Breast) | 3.53 | |

| Pyrrolidine Amide | A549 (Lung) | 1.5 ± 0.22 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Pyrrolidine derivative test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the pyrrolidine derivative test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram illustrates the workflow of the MTT assay.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of new antimicrobial agents. Pyrrolidine derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[2]

Mechanism of Action: Disrupting Microbial Viability

The antimicrobial mechanisms of pyrrolidine derivatives are varied and can include:

-

Inhibition of Cell Wall Synthesis: Some derivatives interfere with the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall, leading to cell lysis.

-

Disruption of Membrane Integrity: Certain pyrrolidine compounds can interact with and disrupt the integrity of the microbial cell membrane, causing leakage of cellular contents and cell death.

-

Inhibition of Protein Synthesis: The naturally occurring pyrrolidine alkaloid Anisomycin is a well-known inhibitor of bacterial protein synthesis.[2] It acts by blocking the peptidyl transferase reaction on the 80S ribosome.[2]

-

DNA Damage: Some (R)-enantiomers of alkylpyrrolidine alkaloids have been shown to bind to DNA and induce significant damage in bacterial cells.[2]

Quantitative Data: Measuring Antimicrobial Efficacy

The antimicrobial activity of a compound is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Fused Bicyclic Pyrrolidine | A. baumannii | 62.5 | [2] |

| Sulfonylamino Pyrrolidine | S. aureus | 3.11 | [2] |

| Sulfonylamino Pyrrolidine | E. coli | 6.58 | [2] |

| Sulfonylamino Pyrrolidine | P. aeruginosa | 5.82 | [2] |

Experimental Protocol: Agar Disc Diffusion Assay

The agar disc diffusion method is a widely used qualitative test to determine the antimicrobial susceptibility of bacteria.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton agar plates

-

Sterile cotton swabs

-

Sterile filter paper discs

-

Pyrrolidine derivative test compounds

-

Solvent for dissolving compounds (e.g., DMSO)

-

Standard antibiotic discs (positive control)

-

Solvent-loaded discs (negative control)

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.

-

Disc Application: Aseptically apply sterile filter paper discs impregnated with a known concentration of the pyrrolidine derivative test compound onto the surface of the agar. Also apply positive and negative control discs.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

The following diagram illustrates the workflow of the agar disc diffusion assay.

Caption: Experimental workflow for the agar disc diffusion assay.

Antiviral Activity: Targeting Viral Replication

Pyrrolidine derivatives have also shown promise as antiviral agents, particularly against the Hepatitis C virus (HCV).

Mechanism of Action: Inhibition of Viral Enzymes

A key target for anti-HCV drugs is the NS3/4A serine protease, an enzyme essential for viral replication. Several pyrrolidine-containing compounds have been developed as potent inhibitors of this enzyme. By binding to the active site of the NS3/4A protease, these derivatives block the processing of the viral polyprotein, thereby preventing the formation of mature, functional viral proteins.

The following diagram illustrates the inhibition of HCV NS3/4A protease by a pyrrolidine derivative.

Caption: Mechanism of HCV NS3/4A protease inhibition by a pyrrolidine derivative.

Neuroprotective and Anticonvulsant Activities: Modulating Neuronal Excitability

The pyrrolidine scaffold is present in several compounds with significant effects on the central nervous system, exhibiting both neuroprotective and anticonvulsant properties.

Mechanism of Action: Interacting with Neuronal Targets

The neuroprotective and anticonvulsant activities of pyrrolidine derivatives are often linked to their ability to modulate neuronal excitability through various mechanisms:

-

Modulation of Ion Channels: Some derivatives act as blockers of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials. By stabilizing the inactive state of these channels, they reduce neuronal firing and can prevent seizure activity.

-

Interaction with Neurotransmitter Receptors: Certain pyrrolidine compounds can interact with neurotransmitter receptors, such as glutamate and GABA receptors. For example, some derivatives act as antagonists at NMDA receptors, a type of glutamate receptor involved in excitotoxicity, thereby exerting a neuroprotective effect. Others may enhance the activity of GABA, the primary inhibitory neurotransmitter in the brain, leading to an anticonvulsant effect.

Quantitative Data: Assessing Anticonvulsant Potency

The in vivo anticonvulsant activity of compounds is often evaluated in animal models of epilepsy, with the effective dose 50 (ED50) being a key parameter. The ED50 is the dose of a drug that is effective in 50% of the tested animals.

| Compound Class | Animal Model | ED50 (mg/kg) | Reference |

| Pyrrolidine-2,5-dione derivative | MES test (mice) | 68.30 | |

| Pyrrolidine-2,5-dione derivative | 6 Hz test (mice) | 28.20 | |

| Pyrrolidine-2,5-dione derivative | scPTZ test (mice) | 31.3 | |

| (S)-alpha-ethyl-2-oxo-pyrrolidine acetamide | Audiogenic seizures (mice) | 5.0-30.0 |

Enzyme Inhibition: A Versatile Mode of Action

Beyond the specific examples discussed above, pyrrolidine derivatives have been shown to inhibit a wide range of other enzymes with therapeutic relevance.

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Pyrrolidine-based compounds are a well-established class of DPP-4 inhibitors used in the treatment of type 2 diabetes. DPP-4 is an enzyme that inactivates incretin hormones, which are involved in glucose homeostasis. By inhibiting DPP-4, these drugs prolong the action of incretins, leading to increased insulin secretion and reduced glucagon levels.

-

Cholinesterase Inhibition: Some pyrrolidine derivatives have been found to inhibit acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.[2] This activity is of interest for the treatment of Alzheimer's disease, which is characterized by a deficit in cholinergic neurotransmission.

-

Glycosidase Inhibition: Polyhydroxylated pyrrolidines, also known as iminosugars, are potent inhibitors of glycosidases, enzymes that hydrolyze glycosidic bonds.[2] This property makes them attractive candidates for the development of antiviral and anticancer agents, as many viruses and cancer cells rely on specific glycosylation patterns for their function.

Conclusion and Future Perspectives

The pyrrolidine scaffold continues to be a highly versatile and fruitful starting point for the design and discovery of new therapeutic agents. Its unique structural features and the diverse range of biological activities exhibited by its derivatives underscore its importance in medicinal chemistry. The ongoing exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of pyrrolidine compounds will undoubtedly lead to the development of next-generation drugs with improved efficacy and safety profiles. The future of pyrrolidine-based drug discovery is bright, with the potential to address a wide spectrum of unmet medical needs, from infectious diseases and cancer to neurodegenerative disorders and metabolic diseases.

References

-

Poyraz, S., Acar, Ç., Belveren, S., Göktaş, U. M., & Sansano, J. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

-

Li Petri, G., Raimondi, M. V., & Gruttadauria, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(4), 34. [Link]

-

Góra, J., & Obniska, J. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1563. [Link]

-

Li Petri, G., Raimondi, M. V., & Gruttadauria, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(4), 34. [Link]

-

Katsuyama, K., Shiga, J., & Sugiyama, A. (2001). A pyrrolidinone derivative inhibits cytokine-induced iNOS expression and NF-kappaB activation by preventing phosphorylation and degradation of IkappaB-alpha. Journal of Biochemistry, 129(4), 545–551. [Link]

-

Obniska, J., & Kamiński, K. (2016). Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. Current Medicinal Chemistry, 23(34), 3865–3887. [Link]

-

Gendron, T. F., & Gaisina, I. N. (2012). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 17(12), 14384–14407. [Link]

-

Wikipedia. (n.d.). Pyrrolidine. [Link]

-

Giezenaar, C., & de Graan, P. N. (2000). ucb L059, a novel anti-convulsant drug: pharmacological profile in animals. European Journal of Pharmacology, 409(1), 1–12. [Link]

-

Raimondi, M. V., Li Petri, G., & Gruttadauria, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed, 34373963. [Link]

Sources

The Versatile Synthon: A Deep Dive into 2-(Iodomethyl)pyrrolidine and its Role in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone in the architecture of a vast array of biologically active molecules.[1][2] Its prevalence in natural products, such as alkaloids and amino acids like proline, underscores its evolutionary selection as a privileged scaffold for molecular recognition.[3] In the realm of synthetic medicinal chemistry, the pyrrolidine moiety offers a unique combination of structural rigidity and conformational flexibility, allowing for the precise spatial orientation of functional groups to optimize interactions with biological targets.[2] This guide focuses on a particularly reactive and synthetically useful derivative, 2-(iodomethyl)pyrrolidine, a key building block for the introduction of the pyrrolidinemethyl moiety into drug candidates. Its strategic importance lies in its ability to act as a potent electrophile, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds, thereby providing a gateway to a diverse range of complex molecular architectures.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of this compound and its common salt forms is crucial for its effective use in research and development. The free base and its hydrochloride salt are the most frequently encountered forms.

| Property | This compound | This compound Hydrochloride |

| CAS Number | 5831-73-2 | 1353959-10-0 |

| Molecular Formula | C₅H₁₀IN | C₅H₁₁ClIN |

| Molecular Weight | 211.04 g/mol | 247.51 g/mol |

| Appearance | Typically an oil | Solid |

| Storage | Store at 2-8°C, sealed under dry conditions | Store at 2-8°C, sealed under dry conditions |

Synthesis of this compound: A Practical Approach

The most common and practical laboratory synthesis of this compound involves the iodination of the readily available precursor, 2-pyrrolidinemethanol. This transformation can be efficiently achieved using a combination of triphenylphosphine and iodine, a well-established method for the conversion of primary alcohols to their corresponding iodides.[4]

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Experimental Protocol:

Materials:

-

2-Pyrrolidinemethanol

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Imidazole

-

Toluene, anhydrous

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a stirred solution of 2-pyrrolidinemethanol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous toluene at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add imidazole (1.2 eq).

-

Slowly add a solution of iodine (1.2 eq) in anhydrous toluene to the reaction mixture. The addition should be done portion-wise to control the exothermic reaction.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce excess iodine.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of triphenylphosphine and other reagents.

-

Imidazole: Imidazole acts as a base to neutralize the HI formed during the reaction, preventing potential side reactions and promoting the desired substitution.

-

Sodium Thiosulfate Quench: This step is essential to remove any unreacted iodine, which can interfere with the purification and stability of the final product.

-

Column Chromatography: This purification technique is necessary to separate the desired product from triphenylphosphine oxide, a major byproduct of the reaction.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the high reactivity of the carbon-iodine bond. The iodine atom is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack. This allows for the facile introduction of the pyrrolidinemethyl moiety onto a wide range of substrates.

Reaction with Nucleophiles:

Caption: General Nucleophilic Substitution Reaction.

1. N-Alkylation of Amines: this compound is an excellent reagent for the N-alkylation of primary and secondary amines, leading to the formation of more complex pyrrolidine-containing amines. For example, its reaction with piperidine would yield 1-((pyrrolidin-2-yl)methyl)piperidine, a scaffold of interest in medicinal chemistry.

2. S-Alkylation of Thiols: Similarly, thiols can be readily S-alkylated with this compound to form thioethers. The reaction with thiophenol, for instance, would produce phenyl(pyrrolidin-2-ylmethyl)sulfane.[5]

Role in Drug Development

The pyrrolidine scaffold is a recurring motif in a multitude of approved drugs and clinical candidates, spanning a wide range of therapeutic areas.[1][3] this compound serves as a important precursor for the synthesis of many of these complex molecules.

-

Antiviral Agents: A significant number of antiviral drugs, particularly those targeting the hepatitis C virus (HCV), incorporate the pyrrolidine ring.[1] The pyrrolidinemethyl group can be crucial for establishing key interactions with viral enzymes or proteins.

-

Anticancer Therapies: The pyrrolidine scaffold is also found in numerous anticancer agents. Its structural features can contribute to the selective inhibition of cancer-related targets such as kinases and proteases.

-

Central Nervous System (CNS) Drugs: The pyrrolidine ring is a common feature in drugs targeting the CNS, including antipsychotics and treatments for neurodegenerative diseases.[1] The basic nitrogen of the pyrrolidine can play a role in receptor binding and blood-brain barrier penetration.

Analytical Characterization

The unambiguous identification and characterization of this compound are essential for quality control and regulatory purposes. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound would be expected to show characteristic signals for the pyrrolidine ring protons and the iodomethyl group. The protons on the carbon bearing the iodine would appear as a downfield multiplet due to the deshielding effect of the iodine atom.

-

¹³C NMR: The carbon NMR spectrum would similarly display distinct signals for the five carbon atoms of the molecule. The carbon of the iodomethyl group would be significantly shifted downfield.

Note: Specific chemical shift values can vary depending on the solvent and the presence of salt forms.

Mass Spectrometry:

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 211 would be expected. Common fragmentation pathways for haloalkanes involve the loss of the halogen atom or the alkyl group.[6] For pyrrolidine-containing compounds, fragmentation of the ring is also a characteristic feature.[1] The mass spectrum of the hydrochloride salt would show a molecular ion corresponding to the free base, as the HCl is typically lost in the gas phase.

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8]

-

Storage: Store this compound and its salts in a cool, dry, and well-ventilated area in a tightly sealed container.[8] Storage at 2-8°C is recommended to ensure long-term stability.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly in the field of medicinal chemistry. Its ability to serve as a potent electrophile allows for the efficient introduction of the pyrrolidinemethyl scaffold into a wide array of molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the development of novel therapeutics. The continued exploration of the synthetic potential of this and related pyrrolidine derivatives will undoubtedly lead to the discovery of new and improved drugs for a variety of diseases.

References

-

Shvartsberg, A. G., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4863. [Link]

-

Gerokonstantis, D. T., et al. (2014). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 19(7), 9479-9499. [Link]

-

Yadav, M., et al. (2020). Efficient iodine catalyzed three components domino reaction for the synthesis of 1-((phenylthio)(phenyl)methyl)pyrrolidin-2-one derivatives possessing anticancer activities. Organic & Biomolecular Chemistry, 18(3), 489-498. [Link]

-

Carl ROTH GmbH + Co. KG. (2023). Safety Data Sheet: 2-Pyrrolidone. [Link]

-

White Rose eTheses Online. (n.d.). Synthesis of piperidines using organometallic chemistry. [Link]

-

Das, J. P., et al. (2022). Tuning Selectivity in the Visible-Light-Promoted Coupling of Thiols with Alkenes by EDA vs TOCO Complex Formation. The Journal of Organic Chemistry, 87(17), 11637-11649. [Link]

-

Feula, A., et al. (2013). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. Organic & Biomolecular Chemistry, 11(31), 5194-5205. [Link]

-

Carl ROTH GmbH + Co. KG. (2023). Safety Data Sheet: 2-Pyrrolidone. [Link]

-

Vitale, P., et al. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 25(18), 4153. [Link]

- Google Patents. (n.d.).

-

Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. [Link]

-

Wang, X., et al. (2018). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry, 16(48), 9463-9467. [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-iodo-2-methylpropane. [Link]

-

Shvartsberg, A. G., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4863. [Link]

-

Organic Chemistry Portal. (n.d.). Alcohols to Alkyl Iodides, Part 2: Phosphorus Iodides. [Link]

-

Beilstein Journals. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. [Link]

-

MDPI. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

-

ResearchGate. (n.d.). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. [Link]

-

Wang, Y. W., & Peng, Y. (2007). (S)-2-(Iodomethyl)-1-tosylpyrrolidine. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4569. [Link]

-

Preprints.org. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

-

National Institutes of Health. (n.d.). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. [Link]

-

Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]

-

New Jersey Department of Health. (n.d.). Pyrrolidine - Hazard Summary. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: A Simple and Efficient Iodination of Alcohols on Polymer-Supported Triphenylphosphine. [Link]

-

ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. [Link]

Sources

- 1. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Efficient iodine catalyzed three components domino reaction for the synthesis of 1-((phenylthio)(phenyl)methyl)pyrrolidin-2-one derivatives possessing anticancer activities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. nj.gov [nj.gov]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Iodomethyl Group in Pyrrolidines: A Gateway to Molecular Complexity and Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolidine Scaffold and the Strategic Importance of the Iodomethyl Group

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in a vast array of natural products, pharmaceuticals, and bioactive compounds underscores its significance as a "privileged scaffold."[1][2] This prominence is attributable to its three-dimensional structure, which allows for the precise spatial orientation of substituents, and the basic nitrogen atom, which can engage in crucial hydrogen bonding interactions with biological targets.[3]

Within this versatile framework, the introduction of a reactive functional group is a key strategy for the elaboration of the pyrrolidine core into more complex and therapeutically relevant molecules. The iodomethyl group (-CH₂I) stands out as a particularly valuable reactive handle. The carbon-iodine bond, being the weakest among the carbon-halogen bonds, renders the iodomethyl group highly susceptible to a variety of chemical transformations. This high reactivity, coupled with the potential for stereocontrol, makes iodomethyl pyrrolidines powerful intermediates in the synthesis of novel chemical entities.

This guide provides a comprehensive exploration of the reactivity of the iodomethyl group in pyrrolidines. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the underlying principles and practical applications of this important synthetic tool. We will delve into the synthesis of iodomethyl pyrrolidines and dissect the diverse reactivity of the iodomethyl group, including nucleophilic substitutions, elimination reactions, radical cyclizations, and organometallic couplings. Furthermore, we will examine the factors that influence this reactivity and showcase its application in the synthesis of complex molecules and pharmaceutical agents.

Synthesis of Iodomethyl Pyrrolidines

The preparation of iodomethyl pyrrolidines can be achieved through several synthetic strategies, primarily involving the conversion of a hydroxymethyl group into an iodomethyl group or the functionalization of the pyrrolidine ring.

A common and effective method for the synthesis of primary alkyl iodides is the Finkelstein reaction .[4][5] This reaction involves the treatment of an alkyl chloride or bromide with an excess of an alkali metal iodide, typically sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent like acetone.[4][5] The equilibrium is driven towards the formation of the iodoalkane by the precipitation of the less soluble sodium or potassium chloride/bromide in acetone.[5] This method is particularly well-suited for the conversion of chloromethyl or bromomethyl pyrrolidines, which can be synthesized from the corresponding alcohols.

Another approach involves the direct iodination of a hydroxymethyl group. This can be accomplished using various reagents, such as iodine in the presence of a reducing agent like triphenylphosphine.

The synthesis of the pyrrolidine ring itself can be achieved through numerous methods, including the cyclization of acyclic precursors.[6] For instance, intramolecular cyclization of suitable aminoalkenes can lead to the formation of the pyrrolidine core.[6]

Diagram of Synthetic Pathways to Iodomethyl Pyrrolidines

Caption: Synthetic routes to iodomethyl pyrrolidines.

Reactivity of the Iodomethyl Group

The high reactivity of the iodomethyl group stems from the relatively low bond dissociation energy of the C-I bond and the excellent leaving group ability of the iodide ion. This makes it a versatile precursor for a wide range of chemical transformations.

Nucleophilic Substitution Reactions

The iodomethyl group is an excellent electrophile for Sₙ2 reactions. A wide variety of nucleophiles can displace the iodide ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

-

N-Nucleophiles: Amines, azides, and other nitrogen-containing nucleophiles readily react with iodomethyl pyrrolidines to form the corresponding substituted amines. These reactions are fundamental in the synthesis of more complex pyrrolidine derivatives with diverse biological activities.

-

O-Nucleophiles: Alcohols, phenols, and carboxylates can act as nucleophiles to form ethers and esters, respectively.

-

S-Nucleophiles: Thiols and thiolates are potent nucleophiles that react efficiently with iodomethyl pyrrolidines to yield thioethers.

-

C-Nucleophiles: Carbanions, such as those derived from malonates or organometallic reagents, can be used to form new C-C bonds, allowing for the extension of the carbon skeleton.

The Sₙ2 reaction proceeds with inversion of configuration at the carbon center. Therefore, if a chiral iodomethyl pyrrolidine is used, the stereochemistry of the product can be controlled.

Table 1: Representative Nucleophilic Substitution Reactions of Iodomethyl Pyrrolidines

| Nucleophile | Product Functional Group | Typical Reaction Conditions |

| R-NH₂ | Secondary Amine | Polar aprotic solvent (e.g., DMF, CH₃CN), base (e.g., K₂CO₃) |

| NaN₃ | Azide | DMF or DMSO, moderate temperature |

| R-OH | Ether | Strong base (e.g., NaH) in THF or DMF |

| R-COOH | Ester | Base (e.g., Cs₂CO₃) in DMF |

| R-SH | Thioether | Base (e.g., NaH or K₂CO₃) in polar aprotic solvent |

| ⁻CH(CO₂Et)₂ | Dialkyl Malonate Derivative | Base (e.g., NaOEt) in ethanol |

Experimental Protocol: General Procedure for Sₙ2 Reaction with an Amine

-

To a solution of the N-protected iodomethyl pyrrolidine (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) is added the amine nucleophile (1.2 equiv) and potassium carbonate (2.0 equiv).

-

The reaction mixture is stirred at room temperature or heated (e.g., to 60 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired substituted pyrrolidine.

Elimination Reactions

Under appropriate conditions, iodomethyl pyrrolidines can undergo elimination reactions to form alkenes. The mechanism of elimination can be either bimolecular (E2) or unimolecular (E1), depending on the substrate structure, the strength of the base, and the reaction conditions.

-